molecular formula C8H5BrN2O2 B1384554 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime CAS No. 1171920-32-3

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime

Cat. No.: B1384554
CAS No.: 1171920-32-3
M. Wt: 241.04 g/mol
InChI Key: UZOITHUMKJACJG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime can be traced back to the broader historical evolution of furopyridine chemistry and oxime research. The parent furo[3,2-b]pyridine scaffold was first identified and characterized as part of systematic studies into heterocyclic ring systems, with early work focusing on understanding the fundamental properties of fused aromatic systems. The compound has been assigned the Chemical Abstracts Service registry number 1171920-32-3, indicating its formal recognition in chemical databases since 2019. Historical records in chemical databases show that the compound was first created in chemical repositories on January 21, 2019, with subsequent modifications recorded as recently as May 24, 2025, reflecting ongoing research interest and structural refinements.

The systematic nomenclature development for this compound reflects the evolution of chemical naming conventions for complex heterocycles. The International Union of Pure and Applied Chemistry name for this compound is listed as (NE)-N-[(6-bromofuro[3,2-b]pyridin-2-yl)methylidene]hydroxylamine, which precisely describes the stereochemistry and connectivity of the oxime functional group. Alternative nomenclature includes the descriptor "Furo[3,2-b]pyridine-2-carboxaldehyde, 6-bromo-, oxime," which emphasizes the parent carboxaldehyde structure from which the oxime is derived. The assignment of the MDL number MFCD12401660 further establishes its place in systematic chemical cataloging systems used by researchers worldwide.

The compound's discovery and characterization were facilitated by advances in analytical chemistry techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled precise structural determination of complex heterocyclic systems. The InChI key UZOITHUMKJACJG-NYYWCZLTSA-N provides a unique digital fingerprint for this molecule, ensuring unambiguous identification across different chemical databases and research platforms.

Significance in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry due to its unique combination of structural features that exemplify several important principles in modern synthetic chemistry. The furo[3,2-b]pyridine core has been identified as a privileged scaffold in drug discovery applications, with derivatives showing potent and highly selective biological activities. Research has demonstrated that compounds containing this scaffold can serve as effective inhibitors of cdc-like kinases and modulators of important cellular signaling pathways, including the Hedgehog signaling pathway.

The heterocyclic framework represents an excellent example of how fused ring systems can combine the properties of their individual components to create molecules with enhanced biological and chemical properties. The furan ring contributes electron-rich character to the system, while the pyridine ring provides electron-deficient regions, creating a molecule with distinct electronic characteristics that can engage in diverse chemical interactions. This electronic complementarity is further enhanced by the presence of the bromine substituent, which introduces additional electronic effects and provides a handle for further synthetic transformations through cross-coupling reactions.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The oxime functionality serves as a versatile synthetic handle that can be transformed into various other functional groups, including amines, nitriles, and heterocyclic rings through well-established synthetic methodologies. Studies have shown that oxime derivatives can undergo highly stereoselective reductions to produce chiral amines with excellent enantiomeric purities, making compounds like this compound valuable starting materials for asymmetric synthesis.

The compound also exemplifies the importance of halogenated heterocycles in modern synthetic chemistry. The bromine substituent not only modulates the electronic properties of the molecule but also provides opportunities for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry. Research has demonstrated that brominated heterocycles can undergo efficient coupling reactions with various partners, enabling the construction of complex molecular architectures with high levels of structural diversity.

Overview of Furo[3,2-b]pyridine Derivatives in Chemical Research

Furo[3,2-b]pyridine derivatives have emerged as a significant class of compounds in contemporary chemical research, with applications spanning medicinal chemistry, materials science, and synthetic methodology development. The parent furo[3,2-b]pyridine structure, with molecular formula Carbon-7 Hydrogen-5 Nitrogen Oxygen and molecular weight 119.12 grams per mole, serves as the foundation for numerous derivatives with enhanced properties and biological activities. Research has identified this heterocyclic system as belonging to the class of organic compounds known as furopyridines, which are aromatic heterocyclic compounds containing a furopyridine ring system consisting of a furan ring fused to a pyridine ring.

Systematic studies on furo[3,2-b]pyridine derivatives have revealed their potential as privileged scaffolds for the development of kinase inhibitors and pathway modulators. Recent research has demonstrated that optimization of subseries containing 3,5-disubstituted furo[3,2-b]pyridines can afford potent, cell-active, and highly selective inhibitors of cdc-like kinases. Additionally, profiling of kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed sub-micromolar modulators of the Hedgehog pathway, highlighting the therapeutic potential of this class of compounds.

The synthetic chemistry of furo[3,2-b]pyridine derivatives has been extensively investigated, with researchers developing efficient methods for their preparation and functionalization. Studies have shown that furopyridine frameworks can undergo successive regioselective metalations, enabling the total functionalization of the heterocycle. These synthetic approaches have facilitated the preparation of polyfunctionalized derivatives in good overall yields, demonstrating the synthetic accessibility of this important class of compounds.

Table 1: Key Furo[3,2-b]pyridine Derivatives and Their Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Research Applications
Furo[3,2-b]pyridine C₇H₅NO 119.12 Basic furopyridine core Scaffold for drug discovery
This compound C₈H₅BrN₂O₂ 241.04 Bromine, oxime Synthetic intermediate
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde C₁₁H₁₃NO₂Si 219.31 Trimethylsilyl, aldehyde Materials science applications

Research has also focused on the development of multivalent furo[3,2-b]pyridine derivatives, with studies demonstrating the synthesis of new multivalent furo[3,2-c]pyridine and bifuro[3,2-c]pyridine derivatives through efficient cascade processes. These synthetic sequences, based on chemoselective metal-mediated couplings, including assembly of the furo[3,2-b]pyridine scaffold by copper-mediated oxidative cyclization, have expanded the scope of accessible structures within this compound class.

The photophysical properties of furo[3,2-b]pyridine derivatives have attracted significant research attention, particularly in the context of materials science applications. Studies have investigated the 2D self-assembly properties of multivalent compounds at solution-graphite interfaces, as well as their photophysical characteristics, revealing potential applications in advanced materials and nanotechnology.

Importance of Oxime Functionality in Chemical Sciences

The oxime functional group represents one of the most versatile and important functionalities in modern chemical sciences, finding extensive applications across multiple domains including medicinal chemistry, synthetic methodology, and analytical chemistry. The oxime group, characterized by the Carbon equals Nitrogen-Oxygen-Hydrogen structural motif, serves as a pivotal intermediate in numerous synthetic transformations and has been recognized for its significant impacts in supramolecular chemistry. Research has demonstrated that oxime derivatives possess unique properties that make them valuable tools for coordination chemistry, molecular recognition studies, and the development of therapeutic agents.

In the context of synthetic chemistry, oxime functionality serves as a highly versatile synthetic handle that can be transformed into various other functional groups through well-established methodologies. Studies have shown that oximes can undergo stereoselective reduction reactions to produce chiral amines with high enantiomeric purities. The reduction of oximes using chiral catalysts, such as spiroborate esters, has been demonstrated to achieve excellent stereoselectivity, with enantiomeric excesses reaching up to 99% in some cases. These transformations are particularly valuable for the synthesis of pharmaceutically important compounds, where stereochemical control is of paramount importance.

The mechanism of oxime reduction has been extensively studied, revealing insights into the stereochemical control achieved through chiral catalyst systems. Research has shown that spiroborate ester catalysts operate through a well-defined mechanism involving the formation of intermediate complexes, where hydride transfer occurs to the prochiral center of the Carbon equals Nitrogen double bond with high facial selectivity. This mechanistic understanding has enabled the development of improved catalyst systems and reaction conditions for the asymmetric reduction of oxime derivatives.

Table 2: Oxime Reduction Methods and Their Characteristics

Reduction Method Catalyst System Typical Enantiomeric Excess Reaction Conditions Applications
Borane-mediated Spiroborate ester 87-99% Tetrahydrofuran, room temperature Pharmaceutical synthesis
Metal hydride Chiral ligands 70-95% Various solvents, controlled temperature Fine chemical production
Catalytic hydrogenation Chiral metal complexes 60-90% Pressure conditions, specific solvents Industrial applications

The importance of oxime functionality extends beyond synthetic applications to include significant roles in medicinal chemistry and drug discovery. Oxime derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The oxime group can interact with biological targets through various mechanisms, including metal ion coordination and hydrogen bonding interactions, making it a valuable pharmacophore in drug design.

In analytical chemistry, oxime derivatives have found important applications in the recognition and detection of essential and toxic analytes. The ability of oximes to form stable complexes with metal ions makes them useful for the development of selective sensors and separation methods. Research has demonstrated that oxime-based compounds can serve as effective chelating agents for various metal ions, enabling their application in environmental monitoring and analytical chemistry.

The crystal engineering aspects of oxime derivatives have also received significant research attention, with studies revealing their ability to form well-defined crystalline structures through hydrogen bonding and other intermolecular interactions. These properties make oxime compounds valuable for the development of functional materials and supramolecular assemblies with specific structural and electronic properties.

Research Objectives and Scope

The research objectives surrounding this compound encompass several critical areas of investigation that reflect both fundamental chemical science interests and practical applications in synthetic chemistry and materials science. Primary research objectives include the comprehensive characterization of the compound's structural and electronic properties, the development of efficient synthetic methodologies for its preparation and derivatization, and the exploration of its potential applications in various fields of chemical research.

One of the principal research objectives involves the detailed investigation of synthetic pathways for the preparation of this compound and related derivatives. Research has focused on developing methods that combine efficiency, selectivity, and scalability, with particular attention to the formation of the furo[3,2-b]pyridine core structure and subsequent functionalization reactions. Studies have demonstrated that palladium-catalyzed approaches can provide effective routes to substituted pyridine systems, including those bearing oxime functionality, through Carbon-Hydrogen activation and electrocyclization processes.

The scope of research encompasses the systematic study of structure-activity relationships within the furo[3,2-b]pyridine oxime class of compounds. This includes investigations into how variations in substituent patterns, particularly the position and nature of halogen substituents like bromine, affect the compound's chemical reactivity and potential biological activities. Research has shown that the specific substitution pattern in furo[3,2-b]pyridine derivatives can significantly influence their selectivity and potency as biological modulators.

Table 3: Research Directions and Methodological Approaches

Research Area Primary Objectives Methodological Approaches Expected Outcomes
Synthetic Chemistry Method development Palladium catalysis, cyclization reactions Efficient synthetic routes
Structure-Activity Studies Property correlation Systematic substitution studies Predictive models
Materials Applications Functional material development Assembly studies, property characterization Advanced materials
Biological Activity Bioactivity assessment Screening assays, mechanistic studies Therapeutic leads

Another significant research objective involves the exploration of the compound's behavior in various chemical environments and reaction conditions. This includes studies on its stability under different pH conditions, its reactivity toward various nucleophiles and electrophiles, and its behavior in metal-catalyzed transformations. Research has demonstrated that oxime derivatives can participate in diverse chemical reactions, making them valuable synthetic intermediates for the construction of more complex molecular architectures.

The research scope also encompasses investigations into the potential applications of this compound in materials science and supramolecular chemistry. Studies have shown that furopyridine derivatives can exhibit interesting photophysical properties and self-assembly behaviors, making them attractive targets for the development of functional materials. The presence of both the bromine substituent and the oxime functionality provides multiple sites for intermolecular interactions and further functionalization, expanding the potential applications of this compound class.

Computational chemistry studies represent another important component of the research scope, with objectives including the prediction of molecular properties, the optimization of synthetic routes, and the understanding of structure-property relationships. These theoretical investigations complement experimental work and provide valuable insights into the fundamental properties of this compound and related compounds.

The research objectives also include the development of analytical methods for the characterization and quantification of this compound in various matrices. This encompasses the optimization of spectroscopic techniques, chromatographic methods, and other analytical approaches to ensure accurate and reliable measurement of the compound's properties and concentrations in research applications.

Properties

IUPAC Name

N-[(6-bromofuro[3,2-b]pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-8-7(10-3-5)2-6(13-8)4-11-12/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOITHUMKJACJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Oxidation of 2-Picoline

  • Starting Material : 2-Picoline (2-methylpyridine) is chlorinated using trichloroisocyanurate (TCCA) in halohydrocarbon solvents (e.g., dichloromethane) at 40–90°C to yield 2-chloromethylpyridine.
  • Oxidation : Subsequent oxidation of 2-chloromethylpyridine with sodium hypochlorite (NaClO) in alkaline conditions (e.g., NaHCO₃) generates 2-pyridinecarbaldehyde.

Reaction Conditions :

Step Reagents/Conditions Yield
Chlorination TCCA, CH₂Cl₂, 40–90°C 90–95%
Oxidation NaClO, NaHCO₃, reflux 85–90%

Bromination at the 6-Position

Introducing bromine to the pyridine ring requires electrophilic aromatic substitution (EAS) or directed metalation:

  • Electrophilic Bromination : Treating the furopyridine intermediate with Br₂ in the presence of Lewis acids (e.g., FeBr₃) selectively brominates the 6-position due to the electron-donating furan oxygen.
  • Metal-Mediated Bromination : Palladium-catalyzed C–H activation enables regioselective bromination under milder conditions.

Key Data :

Method Reagents Temperature Yield
EAS Br₂, FeBr₃, DCM 0–25°C 75–80%
Pd-Catalyzed Pd(OAc)₂, NBS, DMF 80°C 85%

Oxime Formation

The aldehyde group at the 2-position is converted to an oxime via condensation with hydroxylamine:

  • Reaction : 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is refluxed with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water, catalyzed by sodium acetate.
  • Stereochemistry : The reaction produces a mixture of E- and Z-oxime isomers, separable via chromatography.

Optimized Conditions :

Parameter Value
Solvent EtOH/H₂O (3:1)
Catalyst NaOAc (1.5 equiv)
Time 4–6 h
Yield 88–92%

Alternative Routes via Oxime Ethers

Metal-catalyzed cross-coupling strategies offer modular approaches:

  • Palladium-Catalyzed Alkenylation : β-Aryl-substituted α,β-unsaturated oxime ethers undergo Pd(II)-catalyzed C–H alkenylation, followed by aza-6π-electrocyclization to form substituted pyridines.
  • Copper-Mediated O-Arylation : Oximes react with aryl halides (e.g., 2-bromopyridine) using CuI/1,10-phenanthroline to install aryl groups.

Example :

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde  
+ NH₂OH·HCl → 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime  

Purification and Characterization

  • Chromatography : Silica gel column chromatography (eluent: hexane/EtOAc 4:1) isolates the oxime.
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 8.52 (s, 1H, CH=N), 7.8–8.2 (m, 3H, pyridine-H), 5.8 (s, 1H, furan-H).
    • MS (ESI) : m/z 241.04 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Bromination at the 6-position is sensitive to steric and electronic effects; Pd catalysts improve selectivity.
  • Oxime Stability : The oxime’s E/Z isomerization requires careful pH control during synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime involves the reaction of the corresponding aldehyde with hydroxylamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can enhance cytotoxicity, making compounds like this compound candidates for further investigation in cancer therapy .
  • Schiff Base Chemistry : The compound can be utilized to synthesize Schiff bases, which have been studied for their biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and the furan ring may influence the biological activity of these derivatives .
  • Metal Complexation : The formation of metal complexes with this compound has been explored, particularly with transition metals like copper. These complexes often exhibit enhanced biological activity compared to their non-complexed forms, making them interesting candidates for drug development .

Material Science Applications

  • Organic Electronics : The unique structural features of this compound make it a potential candidate for organic semiconductors. Its ability to form stable thin films could be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaics .
  • Polymer Chemistry : The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers that exhibit specific optical or electronic properties .

Analytical Chemistry Applications

  • Chromatography : Due to its distinct chemical properties, this compound can be used as a standard in chromatographic techniques for the analysis of complex mixtures .
  • Spectroscopic Analysis : The compound's unique spectral characteristics make it suitable for use in various spectroscopic methods such as UV-Vis and fluorescence spectroscopy, aiding in the detection and quantification of related compounds in research settings .

Case Studies

StudyFindings
Cytotoxicity AssessmentA study demonstrated that derivatives of pyridine-based Schiff bases exhibited varying degrees of cytotoxicity against HeLa cells, with some showing IC50 values significantly lower than their non-complexed counterparts .
Metal Complex FormationResearch indicated that copper complexes derived from pyridine compounds displayed enhanced cytotoxic effects compared to their free forms, suggesting potential applications in targeted cancer therapies .
Organic Electronic ApplicationsInvestigations into the use of pyridine derivatives in OLEDs showed promising results regarding their efficiency and stability as active materials .

Mechanism of Action

The mechanism of action of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The bromine atom and heterocyclic rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pyridine-2-carbaldehyde Oxime

This compound reacts with trimethylborane to form a monomeric oximate complex in benzene, adopting an anti-configuration at the oxime oxygen and pyridine nitrogen .

6-Bromo-2-chloronicotinaldehyde Oxime

The presence of both halogens may increase electrophilicity at the aldehyde group compared to the bromofuropyridine analogue, influencing its reactivity in nucleophilic addition reactions .

5-Bromofuro[2,3-b]pyridine-2-carbaldehyde

A positional isomer of the target compound, this derivative substitutes bromine at the 5-position of the furopyridine core. Such positional differences can significantly affect electronic properties and intermolecular interactions, as seen in its distinct purity (95%) and synthetic applications .

Pharmacological Activity: Comparison with IQ-1 Oxime

Electron paramagnetic resonance (EPR) studies confirm IQ-1 releases NO in vivo via redox biotransformation, a mechanism supported by density functional theory (DFT) calculations .

Compound Core Structure Key Substituents Pharmacological Activity
6-Bromofuropyridine oxime Furo[3,2-b]pyridine 6-Br, 2-CH=N-OH Research applications (unclear)
IQ-1 Indeno[1,2-b]quinoxaline 11-oxime JNK inhibition, NO donation

Halogen Substituent Effects

The bromine atom in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), analogous to 6-bromo-3-fluoro-2-formylpyridine (CAS: 885267-36-7), which is used in fluorinated pyridine synthesis . Chlorine in 6-bromo-2-chloronicotinaldehyde oxime could further enhance electrophilicity but reduce stability compared to bromine .

Oxime Group Reactivity

Like pyridine-2-carbaldehyde oxime, the target compound’s oxime group can coordinate to metals or participate in condensation reactions.

Biological Activity

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is a synthetic compound characterized by its unique structural features, including a bromine atom and an oxime functional group. These components contribute to its reactivity and biological activity, making it a subject of interest in various research fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • CAS Number : 1171920-32-3

The synthesis typically involves the reaction of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions, allowing for the formation of the oxime group at low temperatures (0-5°C) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity. The presence of the bromine atom enhances the compound's binding affinity and specificity due to its electronegative characteristics .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies have shown that related pyridine derivatives possess significant antibacterial and antifungal activities. For instance, pyridine oximes have been noted for their effectiveness against various pathogens .
  • Enzyme Inhibition : The compound may serve as a potential inhibitor for certain enzymes, which can be crucial in drug development targeting specific diseases .
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship indicates that modifications in the molecular framework can enhance or reduce these effects .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialPyridine OximesHigh activity against HIV and other pathogens .
Enzyme InhibitionVarious Pyridine DerivativesPotential inhibitors identified through molecular docking .
CytotoxicitySchiff Base ComplexesSignificant cytotoxic effects observed in HeLa cells .

Comparison with Similar Compounds

This compound is often compared with other brominated pyridine derivatives:

  • 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde : Lacks the oxime group, resulting in reduced reactivity.
  • 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime : Similar structure but different bromine positioning affects its chemical properties.

The unique combination of the bromine atom and the oxime group in this compound enhances its reactivity and biological potential compared to these analogs .

Q & A

What are the standard synthetic routes for preparing 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime?

Level: Basic
Answer:
The synthesis typically involves two key steps: (1) preparation of the aldehyde precursor, 6-bromofuro[3,2-b]pyridine-2-carbaldehyde, and (2) oxime formation via nucleophilic addition of hydroxylamine.

  • Aldehyde Synthesis : The furopyridine aldehyde can be synthesized via halogenation or formylation of the parent heterocycle. For example, bromination at the 6-position may use reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Oxime Formation : The aldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol or methanol under reflux (60–80°C, 4–6 hours). The reaction is typically monitored by TLC or NMR to confirm conversion .

How can researchers optimize reaction yields during oxime synthesis under varying conditions?

Level: Advanced
Answer:
Yield optimization requires a Design of Experiments (DoE) approach to evaluate critical variables:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance solubility but could promote side reactions. Ethanol/water mixtures often balance reactivity and stability.
  • Temperature : Elevated temperatures (70–80°C) accelerate kinetics but may degrade sensitive intermediates. Controlled reflux with inert atmospheres (N₂/Ar) is recommended.
  • Stoichiometry : A 1.2–1.5 molar excess of hydroxylamine ensures complete aldehyde conversion. Excess reagent can be removed via aqueous workup.
  • Catalysis : Acidic conditions (e.g., HCl) protonate the aldehyde, enhancing electrophilicity. However, prolonged acidity may hydrolyze the oxime, necessitating pH monitoring .

What spectroscopic and structural characterization methods are essential for confirming the oxime’s structure?

Level: Basic
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The aldehyde proton (δ 9.8–10.2 ppm) disappears upon oxime formation, replaced by an imine proton (δ 8.2–8.6 ppm). The oxime -OH proton appears as a broad peak (δ 4.5–5.5 ppm) .
    • ¹³C NMR : The aldehyde carbon (δ ~190 ppm) is replaced by an imine carbon (δ ~150 ppm).
  • IR Spectroscopy : Stretching frequencies for C=N (1640–1620 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm oxime formation.
  • X-ray Crystallography : Resolves tautomeric forms (syn/anti) and confirms regiochemistry .

How can contradictory data in tautomerism studies of the oxime group be resolved?

Level: Advanced
Answer:
Oxime tautomers (syn/anti) can lead to conflicting spectral interpretations. Methodological solutions include:

  • Variable-Temperature NMR : Cooling the sample to –40°C slows tautomer interconversion, allowing distinct peaks for each form to emerge.
  • Crystallographic Analysis : Single-crystal X-ray diffraction definitively assigns the dominant tautomer in the solid state. For example, syn configurations are stabilized by intramolecular hydrogen bonds .
  • Computational Modeling : Density Functional Theory (DFT) calculates relative stability of tautomers, correlating with experimental observations .

What are the primary applications of this compound in medicinal chemistry and heterocyclic synthesis?

Level: Basic
Answer:

  • Medicinal Chemistry : The oxime serves as a versatile intermediate for bioactive molecules. Its electron-deficient pyridine ring participates in Suzuki-Miyaura cross-couplings to generate biaryl derivatives for kinase inhibitors or antimicrobial agents .
  • Heterocyclic Synthesis : The aldehyde group can be oxidized to carboxylic acids (e.g., using KMnO₄) or reduced to alcohols (NaBH₄), enabling access to diverse fused-ring systems .

What strategies enhance regioselectivity in derivatization reactions of the oxime?

Level: Advanced
Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro, amino) to steer electrophilic attacks to specific positions on the pyridine ring.
  • Metal Catalysis : Palladium-catalyzed C-H activation (e.g., using Pd(OAc)₂) selectively functionalizes the 3- or 5-positions of the furopyridine core.
  • Protection/Deprotection : Mask the oxime -OH group (e.g., with acetyl) to prevent unwanted side reactions during alkylation or acylation steps .

How do solvent polarity and pH influence the stability of 6-Bromofuro[...] oxime in solution?

Level: Advanced
Answer:

  • Polarity : Highly polar solvents (e.g., DMSO, DMF) stabilize the oxime via solvation but may accelerate hydrolysis. Non-polar solvents (toluene) reduce degradation but limit solubility.
  • pH :
    • Acidic Conditions (pH < 3) : Protonation of the oxime nitrogen increases susceptibility to hydrolysis, forming the parent aldehyde and hydroxylamine.
    • Neutral/Alkaline Conditions (pH 7–9) : The oxime remains stable, but strong bases (pH > 10) may deprotonate the -OH group, leading to nucleophilic side reactions.
      Recommendation : Store solutions in buffered (pH 7–8) ethanol at –20°C to maximize shelf life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime
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6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime

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